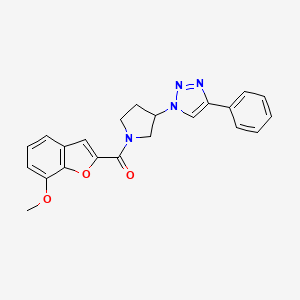

(7-methoxybenzofuran-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-28-19-9-5-8-16-12-20(29-21(16)19)22(27)25-11-10-17(13-25)26-14-18(23-24-26)15-6-3-2-4-7-15/h2-9,12,14,17H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZYRGZWXHVZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-methoxybenzofuran-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , identified by its CAS number 2034384-88-6 , is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of 388.4 g/mol . The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 2034384-88-6 |

| Molecular Formula | C22H20N4O3 |

| Molecular Weight | 388.4 g/mol |

The compound features a benzofuran moiety, which is known for various biological activities, including anti-cancer properties, and a triazole ring that enhances pharmacological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, a review on 1,2,3-triazole derivatives indicated that these compounds exhibit significant antiproliferative effects against several cancer cell lines, including A549 lung cancer cells. The reported IC50 values for various triazole derivatives range from 1.02 to 74.28 µM , suggesting that structural modifications can enhance their activity .

In particular, compounds similar to this compound have shown promising results in inducing apoptosis and cell cycle arrest in cancer cells. The introduction of methoxy groups on the phenyl ring was noted to influence the activity positively .

Antimicrobial Activity

The compound's benzofuran component may also contribute to antimicrobial properties. Studies on related benzofuran derivatives have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The specific mechanism often involves interaction with bacterial cell membranes or inhibition of crucial metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

- Triazole Ring : The presence of the triazole moiety significantly enhances anticancer activity.

- Methoxy Substitution : Methoxy groups on aromatic rings can improve solubility and bioavailability.

- Phenyl Group Positioning : The positioning of phenyl groups affects binding interactions with target proteins.

Case Studies

Several case studies have explored the biological efficacy of compounds similar to this compound:

Study 1: Anticancer Efficacy

A study by Luan et al. demonstrated that triazole derivatives exhibited IC50 values in the low micromolar range against A549 cells. Compounds with specific substitutions showed enhanced activity compared to standard chemotherapeutics like Doxorubicin .

Study 2: Antimicrobial Screening

Another study focused on synthesizing benzofuran derivatives and evaluating their antimicrobial properties against various pathogens. Results indicated that certain compounds displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzofuran and Triazole Moieties

The compound’s benzofuran-triazole-pyrrolidine architecture is reminiscent of heterocyclic systems in pharmaceutical candidates. For example:

- Compound (I) from contains a pyrazoline-benzothiazole core with a 4-methoxyphenyl group. While structurally distinct, it shares the methoxy-substituted aromatic system and demonstrates antitumor and antidepressant activities .

- Compound 9 in , though more complex (e.g., tert-butyldimethylsilyl and diisopropylamino groups), includes a triazole-linked pyrrolidine scaffold, emphasizing the utility of click chemistry in synthesizing nitrogen-rich heterocycles .

Pharmacological and Agrochemical Relevance

- Pyrazoline Derivatives : Compound (I) () exhibits antitumor activity, suggesting that methoxy-substituted aromatic systems may enhance bioactivity. The target compound’s benzofuran moiety could similarly modulate pharmacokinetic properties .

- Triazole-Containing Agrochemicals : lists triazine-based herbicides (e.g., metsulfuron methyl ester), which share nitrogen-rich heterocycles but differ in core structure and application. The target compound’s triazole group may confer selectivity in biological targeting, contrasting with triazine-based agrochemicals .

Data Tables

Table 1: Structural and Functional Comparison of Heterocyclic Compounds

Table 2: Key Tools for Structural Analysis

Research Findings and Hypotheses

- Synthetic Challenges : The pyrrolidine-triazole linkage may require optimized conditions to avoid side reactions, similar to the multi-step protocols in .

- Crystallographic Analysis : Tools like SHELXL and WinGX () would be critical for resolving the compound’s 3D structure, particularly its methoxy and triazole conformations .

Q & A

Q. What are the recommended synthetic strategies for this compound?

Methodological Answer: The synthesis of this compound requires a multi-step approach, combining benzofuran synthesis, triazole ring formation, and pyrrolidine functionalization. Key steps include:

- Benzofuran Core Construction : Use Vilsmeier-Haack or Kostanecki-Robinson reactions to form the 7-methoxybenzofuran moiety .

- Triazole-Pyrrolidine Integration : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to attach the 4-phenyl-1,2,3-triazole to the pyrrolidine ring .

- Final Coupling : React the benzofuran carbonyl chloride with the functionalized pyrrolidine-triazole intermediate under anhydrous conditions (e.g., DCM, DIPEA) .

Critical Considerations : Optimize reaction temperatures (60–80°C for CuAAC) and use inert atmospheres to prevent oxidation of sensitive intermediates.

Q. How should researchers characterize the compound’s structure?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

- Spectroscopy :

- NMR : Assign methoxy (δ 3.8–4.0 ppm), benzofuran protons (δ 6.5–7.5 ppm), and triazole/pyrrolidine signals (δ 7.5–8.5 ppm for triazole; δ 2.5–3.5 ppm for pyrrolidine) .

- HRMS : Confirm molecular ion peak ([M+H]⁺) with <5 ppm mass accuracy.

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms stereochemistry .

- Computational Validation : Density Functional Theory (DFT) calculations verify optimized geometries and electronic properties .

Q. What physicochemical properties are critical for experimental design?

Methodological Answer: Key properties influencing biological assays and solubility include:

| Property | Method | Relevance |

|---|---|---|

| LogP | HPLC (C18 column, MeOH/H₂O gradient) | Predicts membrane permeability |

| Aqueous Solubility | Shake-flask method (pH 7.4 buffer) | Determines formulation feasibility |

| Thermal Stability | Differential Scanning Calorimetry | Guides storage conditions |

| Reference: Solubility behavior of similar benzofuran-triazole hybrids shows pH-dependent solubility, requiring co-solvents (e.g., DMSO) for in vitro assays . |

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer: Focus on modifying three regions while maintaining the core scaffold:

- Benzofuran Substituents : Replace 7-methoxy with halogens or bulky groups to assess steric/electronic effects .

- Triazole-Phenyl Group : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate binding affinity .

- Pyrrolidine Modifications : Test N-methylation or ring expansion to piperidine for conformational flexibility .

Example SAR Table (Hypothetical Data):

| Analog | Modification | Biological Activity |

|---|---|---|

| 7-OCH₃ (Parent) | None | IC₅₀ = 10 µM (Cancer) |

| 7-Cl | Increased hydrophobicity | IC₅₀ = 5 µM |

| Triazole-4-NO₂ | Enhanced H-bonding | IC₅₀ = 2 µM |

Q. How to resolve contradictions in biological activity data?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Purity Verification : Use HPLC (>95% purity) and elemental analysis .

- Orthogonal Assays : Confirm activity across multiple platforms (e.g., enzymatic vs. cell-based assays) .

- Metabolite Screening : LC-MS to rule out off-target effects from degradation products .

Case Study: A fluorophenyl-triazole analog showed conflicting IC₅₀ values (2–20 µM) due to residual Cu catalysts; repurification resolved discrepancies .

Q. What computational methods aid in understanding bioactivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). Triazole and benzofuran moieties often engage in π-π stacking .

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to identify critical residue interactions .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors from triazole) for virtual screening .

Reference: DFT studies on triazole-pyrimidine hybrids validated electron-deficient triazoles as key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.